5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one

Description

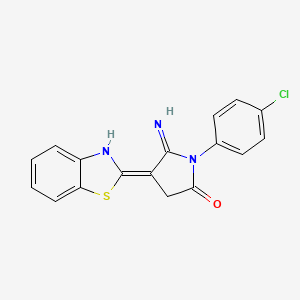

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is a heterocyclic compound featuring a benzothiazole core fused with a pyrrolone ring. The molecule is substituted at the 4-position with a benzothiazole group and at the 1-position with a 4-chlorophenyl moiety. This structure confers unique electronic and steric properties, making it a candidate for applications in medicinal chemistry and materials science. Its synthesis typically involves multi-step reactions, including cyclocondensation and halogenation, with structural validation via X-ray crystallography and spectroscopic methods (e.g., NMR, IR) .

Properties

Molecular Formula |

C17H12ClN3OS |

|---|---|

Molecular Weight |

341.8 g/mol |

IUPAC Name |

(4E)-4-(3H-1,3-benzothiazol-2-ylidene)-1-(4-chlorophenyl)-5-iminopyrrolidin-2-one |

InChI |

InChI=1S/C17H12ClN3OS/c18-10-5-7-11(8-6-10)21-15(22)9-12(16(21)19)17-20-13-3-1-2-4-14(13)23-17/h1-8,19-20H,9H2/b17-12+,19-16? |

InChI Key |

MNCWGLKMFGUHCY-SPNSSERQSA-N |

Isomeric SMILES |

C1/C(=C\2/NC3=CC=CC=C3S2)/C(=N)N(C1=O)C4=CC=C(C=C4)Cl |

Canonical SMILES |

C1C(=C2NC3=CC=CC=C3S2)C(=N)N(C1=O)C4=CC=C(C=C4)Cl |

Origin of Product |

United States |

Preparation Methods

The synthesis of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves multiple stepsThe reaction conditions often require specific catalysts and solvents to ensure the desired product is obtained with high purity and yield .

Chemical Reactions Analysis

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can be carried out using common reducing agents to yield reduced forms of the compound.

Scientific Research Applications

5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one is widely used in scientific research, including:

Chemistry: It is used as a reagent in various chemical reactions and synthesis processes.

Biology: The compound is utilized in proteomics research to study protein interactions and functions.

Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.

Industry: It is used in the development of new materials and chemical products.

Mechanism of Action

The mechanism of action of 5-Amino-4-benzothiazol-2-yl-1-(4-chloro-phenyl)-1,3-dihydro-pyrrol-2-one involves its interaction with specific molecular targets. The compound can bind to proteins and enzymes, affecting their activity and function. The pathways involved in its mechanism of action are still under investigation, but it is known to influence various biochemical processes .

Comparison with Similar Compounds

Key Observations:

- Electron Effects : The 4-chloro group in the target compound withdraws electrons inductively, increasing electrophilicity compared to the methoxy analog, which donates electrons via resonance . The fluorine substituent in CHEMBL1457887 exhibits stronger inductive withdrawal than chlorine but lacks resonance donation .

- Hydrogen Bonding: The benzimidazole-containing analog (CHEMBL1457887) has three H-bond donors, enhancing supramolecular interactions compared to the benzothiazole-based target compound .

- Solubility : The morpholin-ethyl substituent in sc-350690 introduces a polar tertiary amine, likely improving aqueous solubility over the hydrophobic 4-chlorophenyl group .

Computational and Spectroscopic Analysis

- Electrostatic Potential (ESP): Multiwfn analysis () reveals distinct ESP maps for substituents: the chloro group creates a localized electron-deficient region, whereas the methoxy group delocalizes electron density .

- Hardness/Softness : The target compound’s absolute hardness (η) is higher than the methoxy analog due to chlorine’s electronegativity, correlating with lower softness and reduced reactivity in polarizable environments .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.